molecular formula C12H20F4N2O4 B5038946 2,2,3,3-tetrafluoro-N,N'-bis(1-hydroxybutan-2-yl)butanediamide

2,2,3,3-tetrafluoro-N,N'-bis(1-hydroxybutan-2-yl)butanediamide

Cat. No.: B5038946
M. Wt: 332.29 g/mol
InChI Key: PASPZOXUCPYOIU-UHFFFAOYSA-N
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Description

2,2,3,3-tetrafluoro-N,N’-bis(1-hydroxybutan-2-yl)butanediamide is a fluorinated organic compound known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoro-N,N’-bis(1-hydroxybutan-2-yl)butanediamide typically involves the reaction of 2,2,3,3-tetrafluoro-1,4-butanediol with suitable amine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoro-N,N’-bis(1-hydroxybutan-2-yl)butanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are crucial for the successful transformation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

2,2,3,3-tetrafluoro-N,N’-bis(1-hydroxybutan-2-yl)butanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,3,3-tetrafluoro-N,N’-bis(1-hydroxybutan-2-yl)butanediamide exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-tetrafluoro-N,N’-bis(1-hydroxybutan-2-yl)butanediamide is unique due to its dual hydroxyl and amide functionalities, which provide versatility in chemical reactions and applications. The presence of multiple fluorine atoms further enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

2,2,3,3-tetrafluoro-N,N'-bis(1-hydroxybutan-2-yl)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F4N2O4/c1-3-7(5-19)17-9(21)11(13,14)12(15,16)10(22)18-8(4-2)6-20/h7-8,19-20H,3-6H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASPZOXUCPYOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(C(C(=O)NC(CC)CO)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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